molecular formula C12H22Cl4 B13445423 1,1,1,12-Tetrachloro-dodecane

1,1,1,12-Tetrachloro-dodecane

Cat. No.: B13445423
M. Wt: 308.1 g/mol
InChI Key: CRXKUMNDJGNLIH-UHFFFAOYSA-N
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Description

1,1,1,12-Tetrachloro-dodecane is a halogenated hydrocarbon with the molecular formula C12H22Cl4. This compound is part of the broader class of organochlorine compounds, which are characterized by the presence of chlorine atoms attached to carbon atoms. These compounds are often used in various industrial applications due to their chemical stability and reactivity.

Preparation Methods

The synthesis of 1,1,1,12-Tetrachloro-dodecane typically involves the chlorination of dodecane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

1,1,1,12-Tetrachloro-dodecane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or other derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons.

    Oxidation Reactions: Oxidizing agents can convert this compound into corresponding alcohols, aldehydes, or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,12-Tetrachloro-dodecane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Research is ongoing to explore its potential use in developing pharmaceuticals, particularly in the synthesis of chlorinated drug molecules.

    Industry: It is used in the production of various industrial chemicals and materials, including solvents and intermediates for polymer production.

Mechanism of Action

The mechanism of action of 1,1,1,12-Tetrachloro-dodecane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1,1,1,12-Tetrachloro-dodecane can be compared with other halogenated hydrocarbons, such as:

    1,1,1,2-Tetrachlorododecane: Similar in structure but with different chlorine atom positions, leading to variations in reactivity and applications.

    1-Chlorododecane: Contains only one chlorine atom, making it less reactive but more stable compared to this compound.

    1,1,1-Trichlorododecane: Contains three chlorine atoms, offering a balance between reactivity and stability.

The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C12H22Cl4

Molecular Weight

308.1 g/mol

IUPAC Name

1,1,1,12-tetrachlorododecane

InChI

InChI=1S/C12H22Cl4/c13-11-9-7-5-3-1-2-4-6-8-10-12(14,15)16/h1-11H2

InChI Key

CRXKUMNDJGNLIH-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(Cl)(Cl)Cl)CCCCCCl

Origin of Product

United States

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